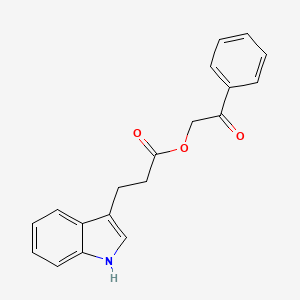

2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate

Descripción

2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both indole and phenyl groups

Propiedades

IUPAC Name |

phenacyl 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-18(14-6-2-1-3-7-14)13-23-19(22)11-10-15-12-20-17-9-5-4-8-16(15)17/h1-9,12,20H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOQCZFKYSCGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This method is advantageous due to its clean, one-pot synthesis and easy handling.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Análisis De Reacciones Químicas

Types of Reactions

2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) for Fischer indole synthesis . Other reagents may include p-toluenesulfonic acid in acetonitrile for condensation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Fischer indole synthesis can yield tricyclic indole derivatives .

Aplicaciones Científicas De Investigación

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

-

Antitumor Activity

- Research indicates that derivatives of indole compounds, including 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate, have shown promising antitumor effects. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including colon and lung cancers .

-

Neuroprotective Effects

- Preliminary studies suggest that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases like Alzheimer's, treatment with indole derivatives has been associated with improved cognitive function and reduced neuroinflammation.

-

Antimicrobial Properties

- Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Case Study 1: Anticancer Screening

A study published in MDPI evaluated the anticancer activity of various indole derivatives, including those structurally similar to 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate. The results indicated significant growth inhibition in several cancer cell lines, emphasizing the role of structural modifications in enhancing anticancer efficacy.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a controlled study involving an Alzheimer’s disease model, researchers found that treatment with indole derivatives resulted in marked improvements in cognitive function and reductions in markers associated with neuroinflammation compared to control groups . This suggests potential therapeutic applications for neurodegenerative conditions.

Mecanismo De Acción

The mechanism of action of 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, indole derivatives can interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The exact mechanism may vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone that regulates growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness

2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate is unique due to its combination of indole and phenyl groups, which confer distinct chemical and biological properties

Actividad Biológica

2-Oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a phenyl group, enhancing its biological interactions. Its molecular formula is with a molecular weight of 313.35 g/mol. The IUPAC name for this compound is phenacyl 3-(1H-indol-3-yl)propanoate, and its InChI Key is QKZBNUYJYFQXKC-UHFFFAOYSA-N .

Synthesis

The synthesis of 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. A common method includes the reaction of phthalaldehydic acid with primary amines and indole derivatives under catalyst-free conditions. This approach allows for the efficient formation of the desired compound with high yields .

Anticancer Properties

Research indicates that indole derivatives, including 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate, exhibit promising anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific kinases involved in cell proliferation .

For instance, a study demonstrated that derivatives of indole could inhibit the growth of cancer cells by targeting the HSET (KIFC1) protein, which is essential for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that indole derivatives can exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

- Study on Anticancer Activity : A recent investigation focused on the effects of various indole derivatives on human cancer cell lines. The study found that 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate effectively induced apoptosis in breast cancer cells, demonstrating potential as a therapeutic agent against this malignancy .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several indole-based compounds, including the target compound. Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Research Findings

Q & A

Q. Q1. What are the common synthetic methodologies for preparing 2-oxo-2-phenylethyl 3-(1H-indol-3-yl)propanoate?

A1. The compound is typically synthesized via iodine-catalyzed conjugate addition reactions. For example, indole derivatives can react with en-1,4-diones under catalytic iodine conditions to form the target compound. This method emphasizes regioselectivity and yields intermediates with antibacterial activity . Another approach involves prenylation reactions using chiral ligands (e.g., 27b) to modify indole precursors, followed by oxidation to introduce the 2-oxo-2-phenylethyl group. Column chromatography (PE/EtOAc gradients) is commonly used for purification .

Advanced Synthesis

Q. Q2. How can stereochemical outcomes be optimized during synthesis?

A2. Stereoselectivity is controlled using chiral ligands (e.g., 27b) in prenylation reactions, which influence diastereomer ratios (e.g., anti/syn = 1:6 in one study). NMR analysis of diastereomeric mixtures and optimization of reaction time/temperature are critical. For instance, anti-isomers may dominate under kinetic control, while syn-isomers form under thermodynamic conditions . Computational modeling (DFT) can predict transition states to guide ligand design .

Basic Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

A3. Key methods include:

- 1H/13C-NMR : To confirm regiochemistry and substituent positions (e.g., indole C3-H at δ 7.37–7.29 ppm, ester carbonyl at δ 169.69 ppm) .

- FT-IR : Identifies functional groups (e.g., ester C=O stretch ~1730 cm⁻¹, indole N-H ~3400 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at 416.47 Da for related intermediates) .

Advanced Characterization

Q. Q4. How are advanced techniques like X-ray crystallography or DFT used to resolve structural ambiguities?

A4. Single-crystal X-ray diffraction resolves absolute configurations and packing interactions, critical for confirming stereochemistry in chiral derivatives. For computational validation, DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and predict vibrational frequencies, which are cross-verified with experimental FT-IR/Raman data . Electron density maps can also clarify reactive sites for further functionalization .

Biological Activity

Q. Q5. What methodologies evaluate the antibacterial/antifungal potential of this compound?

A5. Standard assays include:

- Agar Dilution : Determines minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus .

- Time-Kill Studies : Assess bactericidal/fungicidal kinetics.

- Mechanistic Probes : Fluorescence-based assays (e.g., membrane permeability via propidium iodide uptake) .

Stability and Reactivity

Q. Q6. How is the compound’s stability under varying pH/temperature conditions assessed?

A6. Accelerated stability studies involve:

- Forced Degradation : Exposure to acidic/basic/oxidative conditions, monitored via HPLC to track decomposition products.

- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures.

- Kinetic Modeling : Predicts shelf-life using Arrhenius equations. Storage in inert atmospheres (N2) at -20°C is recommended for long-term stability .

Computational Studies

Q. Q7. How do computational models aid in understanding reactivity or bioactivity?

A7. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., bacterial enzymes). DFT calculations map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization. For example, the indole moiety’s electron-rich C3 position is prone to electrophilic substitution, guiding functional group additions .

Methodological Challenges

Q. Q8. What are common pitfalls in synthesizing or analyzing this compound, and how are they addressed?

A8. Challenges include:

- Diastereomer Separation : Optimize chromatographic conditions (e.g., chiral columns, gradient elution) .

- Low Yields in Catalytic Steps : Screen alternative catalysts (e.g., Lewis acids) or solvent systems (e.g., DMF for polar intermediates) .

- Spectral Overlaps : Use 2D NMR (COSY, HSQC) to resolve signal ambiguities in crowded regions .

Advanced Applications

Q. Q9. How is this compound utilized in synthesizing bioactive alkaloids or pharmaceuticals?

A9. It serves as a precursor for indole alkaloids (e.g., prenylated derivatives with antitumor activity). For example, prenylation at the indole C3 position, followed by cyclization, generates complex scaffolds mimicking natural products like vinca alkaloids. Biological evaluation often involves cytotoxicity assays (e.g., MTT on cancer cell lines) .

Data Contradictions

Q. Q10. How are conflicting spectral or bioactivity data reconciled in the literature?

A10. Contradictions arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.